molecular formula C9H10N2O2 B014837 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 63388-01-2

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B014837
CAS No.: 63388-01-2
M. Wt: 178.19 g/mol
InChI Key: ZONXBNQBUCKCLU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 2-aminobenzimidazole with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethylene oxide attacks the amino group of 2-aminobenzimidazole, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-1H-imidazol-3-ium
  • 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium
  • 2-aminobenzimidazole
  • 1H-benzimidazole

Uniqueness

1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific structural features, including the presence of a hydroxyethyl group and the benzimidazole core.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONXBNQBUCKCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400048
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63388-01-2
Record name 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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